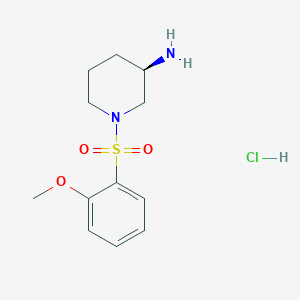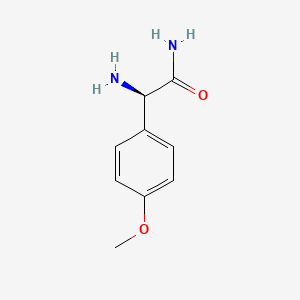
(R)-2-Amino-2-(4-metoxifenil)acetamida
Descripción general
Descripción
(R)-2-Amino-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Medicamentos Farmacéuticos
(R)-2-Amino-2-(4-metoxifenil)acetamida sirve como un bloque de construcción en la síntesis de varios medicamentos farmacéuticos. Su estructura es fundamental en el desarrollo de compuestos con posibles efectos terapéuticos. Por ejemplo, los derivados de este compuesto se han explorado por sus propiedades antivirales y antiinflamatorias .
Investigación Anticancerígena
La porción indol presente en this compound es significativa en la investigación del cáncer. Se sabe que los derivados del indol exhiben actividades anticancerígenas, y este compuesto se puede usar para sintetizar nuevos agentes basados en el indol que pueden actuar como inhibidores de ciertas vías involucradas en la proliferación de células cancerosas .
Agentes Neuroprotectores
La investigación ha indicado que los derivados del indol pueden servir como agentes neuroprotectores. El compuesto en cuestión podría usarse para sintetizar nuevas moléculas que podrían proteger las células nerviosas del daño, lo que podría conducir a tratamientos para enfermedades neurodegenerativas .
Agentes Anti-VIH
Los derivados del indol han mostrado promesa como agentes anti-VIH. Al modificar la estructura de this compound, los investigadores pueden crear nuevos compuestos que pueden interferir con el ciclo de vida del virus del VIH, ofreciendo una nueva vía para el desarrollo de medicamentos anti-VIH .
Aplicaciones Antioxidantes
La capacidad del compuesto para donar electrones se puede aprovechar en aplicaciones antioxidantes. Podría conducir al desarrollo de nuevos antioxidantes que protegen las células del estrés oxidativo, que está implicado en diversas enfermedades .
Actividades Antimicrobianas y Antituberculosas
Los derivados de this compound se pueden sintetizar para explorar sus actividades antimicrobianas y antituberculosas. Tales compuestos podrían contribuir a la creación de nuevos antibióticos o tratamientos para la tuberculosis .
Investigación Antidiabética y Antimalárica
Los derivados del compuesto pueden exhibir actividades antidiabéticas y antimaláricas. Esto abre posibilidades de investigación en la creación de nuevos tratamientos para la diabetes y la malaria, dos importantes problemas de salud mundial .
Biología Química e Inhibición Enzimática
En biología química, this compound se puede utilizar para estudiar las interacciones enzima-sustrato y para desarrollar inhibidores enzimáticos. Esto puede conducir a una mejor comprensión de los mecanismos de la enfermedad y al desarrollo de terapias dirigidas .
Mecanismo De Acción
Target of Action
The primary targets of ®-2-Amino-2-(4-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both of which are found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, a class of organic compounds.
Mode of Action
®-2-Amino-2-(4-methoxyphenyl)acetamide interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, leading to changes in their function
Biochemical Pathways
It is known that the compound interacts with the aralkylamine dehydrogenase light chain and the aralkylamine dehydrogenase heavy chain, which are involved in the metabolism of aralkylamines
Análisis Bioquímico
Biochemical Properties
®-2-Amino-2-(4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as EGFR and VEGFR-2, which are involved in cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in the context of cancer treatment.
Cellular Effects
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . These effects are essential for exploring the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of ®-2-Amino-2-(4-methoxyphenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes such as EGFR and VEGFR-2, leading to their inhibition . This inhibition results in the modulation of downstream signaling pathways, which can affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
®-2-Amino-2-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ®-2-Amino-2-(4-methoxyphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications.
Subcellular Localization
®-2-Amino-2-(4-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making them important considerations for its use in research and therapy.
Propiedades
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADAWVLFGIAKY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669809 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67412-96-8 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


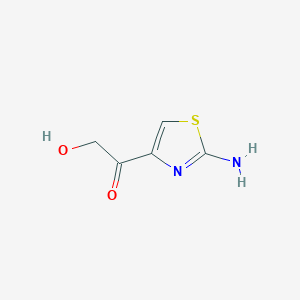

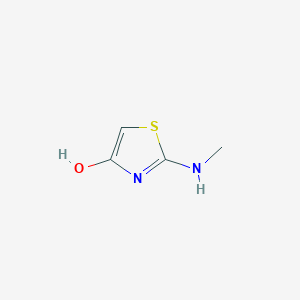
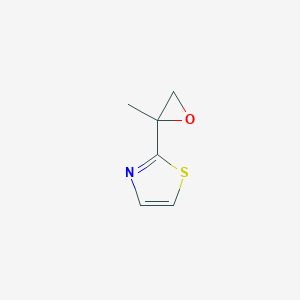
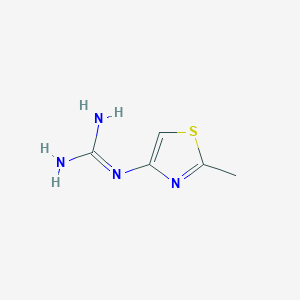
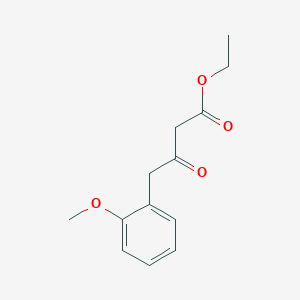

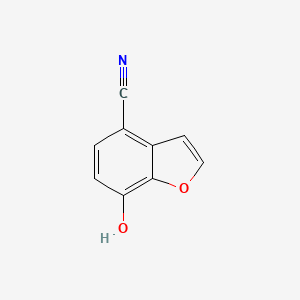


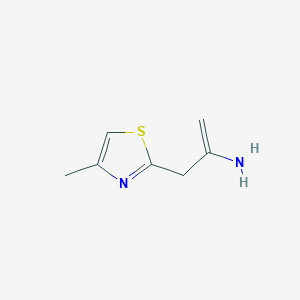
![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)
